molecular formula C10H7N5OS B12180505 N-(9H-purin-6-yl)thiophene-2-carboxamide CAS No. 65316-41-8

N-(9H-purin-6-yl)thiophene-2-carboxamide

Cat. No.: B12180505
CAS No.: 65316-41-8
M. Wt: 245.26 g/mol
InChI Key: AARNVVCHOMHOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-purin-6-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C10H7N5OS. It is known for its unique structure, which combines a purine base with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-purin-6-yl)thiophene-2-carboxamide typically involves the reaction of a purine derivative with a thiophene carboxylic acid derivative. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the purine and thiophene moieties .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems. Techniques such as automated crystallization and cryo-cooling technology can be employed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(9H-purin-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(9H-purin-6-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(9H-purin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind to cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle regulation. The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-purin-6-yl)thiophene-2-carboxamide is unique due to its combination of a purine base and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .

Biological Activity

N-(9H-purin-6-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by a purine moiety linked to a thiophene ring through a carboxamide functional group. This unique structure contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the cytotoxic and antitumoral activities of N-(9H-purin-6-yl) derivatives. For instance, a study on related compounds demonstrated cytotoxic effects on various cancer cell lines, with effective concentrations ranging from 3 to 39 μM. The mechanism of action included the induction of apoptosis and reduced cell proliferation .

Case Study: In Vivo Evaluation

In vivo experiments indicated that certain derivatives exhibited weak antitumoral activity. However, when combined with the nucleoside analogue fludarabine, these compounds showed enhanced synergistic effects both in vitro and in vivo, suggesting potential for combination therapy in cancer treatment .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. One notable study focused on its derivatives as xanthine oxidase inhibitors , which play a crucial role in purine metabolism. The introduction of aryl substituents significantly increased the inhibitory efficiency, with some compounds demonstrating IC50 values in the nanomolar range .

Molecular docking studies revealed that the most active derivatives function through competitive inhibition of xanthine oxidase, thereby providing insights into their mechanism of action against this enzyme .

Summary of Biological Activities

Activity Description IC50 Values
Cytotoxicity Induces apoptosis and decreases proliferation in cancer cell lines3 - 39 μM
Antitumoral Activity Weak in vivo activity; synergistic effect with fludarabineN/A
Xanthine Oxidase Inhibition Competitive inhibition with derivatives showing enhanced activityNanomolar range

Future Directions

The promising biological activities of this compound warrant further research. Future studies should focus on:

  • Mechanistic Studies : Elucidating the molecular mechanisms underlying its anticancer and enzyme-inhibitory properties.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy through clinical trials to assess potential therapeutic applications.

Properties

CAS No.

65316-41-8

Molecular Formula

C10H7N5OS

Molecular Weight

245.26 g/mol

IUPAC Name

N-(7H-purin-6-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H7N5OS/c16-10(6-2-1-3-17-6)15-9-7-8(12-4-11-7)13-5-14-9/h1-5H,(H2,11,12,13,14,15,16)

InChI Key

AARNVVCHOMHOPP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.